2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol
Description
Properties
IUPAC Name |
2-(5-nitro-1,2-benzoxazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-4-3-8-7-5-6(11(13)14)1-2-9(7)15-10-8/h1-2,5,12H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYQKAZZWPVWEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00722432 | |
| Record name | 2-(5-Nitro-1,2-benzoxazol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642087-62-5 | |
| Record name | 2-(5-Nitro-1,2-benzoxazol-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00722432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Precursor Chemistry of 2 5 Nitrobenzo D Isoxazol 3 Yl Ethanol
Strategies for Benzisoxazole Core Synthesis
The construction of the benzisoxazole ring system is a critical first step, with various cyclization strategies available to chemists.
The formation of the benzisoxazole skeleton can be achieved through several reliable synthetic routes. A predominant method involves the intramolecular cyclization of ortho-substituted aryl precursors. chim.it One common approach is the dehydration of a 2-hydroxyaryl oxime. In this process, the hydroxyl group of the oxime is converted into a suitable leaving group, which facilitates the subsequent ring-closing reaction. chim.it
Another powerful strategy is the [3+2] cycloaddition reaction between an in-situ generated aryne and a nitrile oxide. nih.gov This method forms two bonds in a single step, providing an efficient route to 3-substituted benzisoxazoles. The reaction's success often depends on carefully controlling the generation rates of both the aryne and nitrile oxide to minimize side reactions like dimerization. nih.gov The choice of solvent can also be critical, with less polar solvents sometimes proving ineffective. nih.gov
The synthesis of the specific 5-nitrobenzisoxazole core requires appropriately substituted precursors. For methods involving the cyclization of an oxime, a key starting material is a 2-hydroxy-5-nitro-substituted aromatic carbonyl compound, such as 2-hydroxy-5-nitrobenzaldehyde. This aldehyde is then reacted with hydroxylamine (B1172632) to form the corresponding aldoxime, 2-hydroxy-5-nitrobenzaldoxime. This intermediate possesses the necessary functionalities—the phenolic hydroxyl group and the oxime—correctly positioned for intramolecular cyclization to yield the 5-nitrobenzo[d]isoxazole core. chim.it
For syntheses that build the ethanol (B145695) side chain from a carboxylic acid precursor, the core synthesis would target an intermediate like 5-nitrobenzo[d]isoxazole-3-carboxylic acid. The precursors for such a synthesis might involve the reaction of nitroacetic esters with aromatic aldehydes. researchgate.net
Approaches for the 3-Substituted Ethanol Side Chain Formation
Once the 5-nitrobenzisoxazole core is established with a suitable functional group at the 3-position, the focus shifts to constructing the ethanol side chain. A highly effective and widely used method is the reduction of a carbonyl group.
The ethanol moiety is most commonly generated by the chemical reduction of a carboxylic acid or, more frequently, an ester precursor, such as ethyl 2-(5-nitrobenzo[d]isoxazol-3-yl)acetate. This transformation requires a potent reducing agent capable of converting the ester functional group into a primary alcohol. masterorganicchemistry.com
Lithium aluminum hydride (LiAlH₄) is a powerful and versatile reducing agent used extensively in organic synthesis for the reduction of esters and carboxylic acids to primary alcohols. masterorganicchemistry.combyjus.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. youtube.com This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating the ethoxide leaving group to form an intermediate aldehyde. This aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of LiAlH₄ to form an alkoxide. A final aqueous workup step protonates the alkoxide to yield the desired primary alcohol, 2-(5-nitrobenzo[d]isoxazol-3-yl)ethanol. youtube.comyoutube.com
The efficiency and yield of the LiAlH₄ reduction are highly dependent on the reaction conditions. Key parameters that are typically optimized include the stoichiometry of the reducing agent, temperature, and the choice of solvent. Anhydrous, non-protic solvents are required, as LiAlH₄ reacts violently with water and other protic solvents. byjus.com Tetrahydrofuran (THF) is often the preferred solvent due to its ability to dissolve LiAlH₄ better than other ethers like diethyl ether. byjus.com
The reaction is typically initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure completion. A slight excess of LiAlH₄ is used to ensure the complete conversion of the starting material. After the reaction is complete, a careful quenching procedure is necessary to decompose the excess LiAlH₄ safely. This is often achieved by the sequential, slow addition of ethyl acetate (B1210297), followed by water or an aqueous base solution. rochester.edu
| Parameter | Condition | Rationale |
|---|---|---|
| LiAlH₄ Equivalents | 1.5 - 2.0 | Ensures complete reduction of the ester to the primary alcohol. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and drives the reaction to completion. |
| Solvent | Anhydrous THF | Preferred solvent for LiAlH₄ due to good solubility and inertness. byjus.com |
| Quenching Sequence | Ethyl acetate, then H₂O | Safely decomposes excess LiAlH₄ and precipitates aluminum salts for easier removal. rochester.edu |
Decarboxylative Cyclization Approaches
Decarboxylative cyclization represents a significant strategy for the synthesis of the benzisoxazole core, often proceeding through the formation and subsequent ring closure of an intermediate with the loss of carbon dioxide. A common precursor for such a transformation is a derivative of 2-hydroxybenzoic acid.
One relevant approach involves the Kemp elimination, which is the decarboxylation of benzisoxazole-3-carboxylic acids. This reaction can, however, lead to ring cleavage, yielding salicylonitrile derivatives, a factor that must be carefully controlled by the reaction conditions.
A more direct decarboxylative approach can be envisioned starting from a suitably substituted o-hydroxyaryl precursor. For instance, a decyanative cyclization of 2-(2-nitrophenyl)acetonitriles, promoted by a strong acid like triflic acid (TfOH), can yield 2,1-benzisoxazole derivatives. While this method forms a different isomer of the benzisoxazole ring, it highlights the principle of using a leaving group precursor (in this case, a cyano group which can be considered a carboxylate equivalent in some contexts) to facilitate cyclization. This particular method is noted for its rapid reaction times, often completing instantly at room temperature, and providing yields in the range of 34-97%. researchgate.netmdpi.com The process is also scalable and tolerates a variety of functional groups. researchgate.net
Microwave-Assisted Synthetic Routes for Functionalized Benzisoxazoles
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and often improving yields. In the context of benzisoxazole synthesis, microwave irradiation has been effectively employed to promote the cyclization of precursors such as 2-hydroxyalkyl/aryl ketoximes.
This methodology offers significant advantages, including drastically reduced reaction times, often from hours to mere minutes, and high product yields. For example, the conversion of 2-hydroxyalkyl/aryl ketoximes to 1,2-benzisoxazoles in the presence of a basic ionic liquid under microwave irradiation has been reported to achieve excellent yields of 85-96% in just 30-60 seconds. researchgate.netacgpubs.org Such rapid and efficient synthesis is highly attractive for library synthesis and scalability. nih.govnih.gov
The use of microwave assistance is not limited to the core ring formation. It can also be applied to subsequent functionalization steps. The efficiency of microwave heating stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. mdpi.comeurekaselect.com This can lead to cleaner reactions with fewer byproducts compared to conventional heating methods. nih.govresearchgate.net
Regioselective Introduction of the Nitro Group
The synthesis of this compound necessitates the specific introduction of a nitro group at the 5-position of the benzisoxazole ring. The regioselectivity of electrophilic nitration on an aromatic ring is governed by the directing effects of the existing substituents. In the case of a 3-substituted benzo[d]isoxazole, the isoxazole (B147169) ring itself influences the position of further substitution.
A standard method for nitration involves the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The temperature of the reaction is a critical parameter to control, as higher temperatures can lead to the formation of multiple nitro-substituted products. chemguide.co.uk For the regioselective nitration of a 3-substituted benzisoxazole, the directing effects of the fused benzene (B151609) ring and the isoxazole moiety would favor substitution at specific positions. The 5- and 7-positions are often susceptible to electrophilic attack. To achieve high regioselectivity for the 5-nitro isomer, careful optimization of reaction conditions, including temperature, reaction time, and the ratio of acids, is crucial.
Alternatively, the nitro group can be introduced at an earlier stage of the synthesis, for example, by starting with a pre-nitrated precursor such as 2-hydroxy-5-nitroacetophenone. This precursor can then be converted to the corresponding oxime and subsequently cyclized to form the 5-nitrobenzisoxazole core directly. This approach circumvents the need for a separate nitration step on the benzisoxazole ring and can offer better control over the regiochemistry.
Comparative Analysis of Synthetic Pathways (Yield, Purity, Scalability)
| Synthetic Pathway | Typical Yield | Purity | Scalability | Key Advantages | Key Disadvantages |
| Decarboxylative Cyclization | 34-97% researchgate.netmdpi.com | Variable, may require significant purification. | Generally scalable, especially with flow chemistry. researchgate.net | Can utilize readily available precursors; mild conditions possible. | Potential for side reactions like ring cleavage; regioselectivity can be an issue. |
| Microwave-Assisted Synthesis | 85-96% researchgate.netacgpubs.org | Often high due to reduced side reactions. nih.govresearchgate.net | Good for lab-scale and can be adapted for larger scale. nih.gov | Rapid reaction times; high yields; cleaner reactions. researchgate.netacgpubs.orgnih.gov | Requires specialized microwave equipment; potential for localized overheating. |
| Multi-step Synthesis via Pre-nitrated Precursor | Dependent on individual step efficiencies. | Generally good with purification at each step. | Can be scalable, but multiple steps increase complexity and cost. | Excellent control over regiochemistry of the nitro group. | Longer overall synthesis time; potential for lower overall yield due to multiple steps. |
Decarboxylative cyclization offers a potentially atom-economical route, but yields can be variable, and the purity of the product may necessitate extensive purification to remove byproducts. Its scalability is generally good, and it can be adapted to continuous flow processes. researchgate.net
Microwave-assisted synthesis stands out for its speed and high yields, often leading to products with high purity due to the reduction of side reactions. researchgate.netacgpubs.orgnih.gov While laboratory-scale microwave reactors are common, scaling up to industrial production can require significant investment in specialized equipment. However, the efficiency gains can often justify the cost. nih.gov
Ultimately, the optimal synthetic strategy will be a trade-off between these factors, dictated by the specific requirements of the desired application, such as the required purity, production scale, and economic constraints.
Iii. Chemical Reactivity and Transformational Chemistry of 2 5 Nitrobenzo D Isoxazol 3 Yl Ethanol
Reactions of the Hydroxyl Group
The ethanol (B145695) side chain's hydroxyl group is a key site for synthetic modification, enabling transformations typical of primary alcohols.
As a primary alcohol, the hydroxyl group of 2-(5-nitrobenzo[d]isoxazol-3-yl)ethanol can be oxidized to form two stable carbonyl derivatives: an aldehyde and a carboxylic acid. The specific product obtained depends on the choice of oxidizing agent and the reaction conditions employed. researchgate.net Milder reagents will typically yield the aldehyde, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetaldehyde, while stronger oxidants will lead to the formation of the corresponding carboxylic acid, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid.
Table 1: Expected Products from Oxidation of this compound
| Reagent | Expected Product | Product Class |
|---|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | 2-(5-nitrobenzo[d]isoxazol-3-yl)acetaldehyde | Aldehyde |
| Dess-Martin periodinane (DMP) | 2-(5-nitrobenzo[d]isoxazol-3-yl)acetaldehyde | Aldehyde |
| Potassium permanganate (B83412) (KMnO₄) | 2-(5-nitrobenzo[d]isoxazol-3-yl)acetic acid | Carboxylic Acid |
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) (OH⁻) is a strong base. msu.edu Therefore, transformation of the -OH group into a better leaving group is a necessary prerequisite for substitution. youtube.com This can be achieved through two primary pathways:
Protonation and Reaction with Hydrogen Halides: In the presence of strong mineral acids like HBr or HCl, the hydroxyl group is protonated to form an oxonium ion. This creates a good leaving group (water), which can be displaced by the halide anion in an Sₙ2 reaction to yield the corresponding 2-(5-nitrobenzo[d]isoxazol-3-yl)ethyl halide. youtube.com
Conversion to a Sulfonate Ester: A more versatile method involves reacting the alcohol with a sulfonyl chloride, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine. youtube.com This converts the hydroxyl group into a tosylate or mesylate ester, which are excellent leaving groups. Subsequent reaction with a wide variety of nucleophiles (e.g., azides, cyanides, amines) can then proceed efficiently via an Sₙ2 mechanism. nih.gov
Table 2: Illustrative Nucleophilic Substitution Pathways
| Step 1 Reagent | Intermediate | Step 2 Nucleophile (Nu⁻) | Final Product |
|---|---|---|---|
| HBr (conc.) | Oxonium Ion | Br⁻ (from HBr) | 2-Bromo-1-(5-nitrobenzo[d]isoxazol-3-yl)ethane |
| TsCl, Pyridine | Tosylate Ester | N₃⁻ | 2-Azido-1-(5-nitrobenzo[d]isoxazol-3-yl)ethane |
Reactions Involving the Benzisoxazole Ring System
The aromatic character of the benzisoxazole core, significantly influenced by the nitro group, allows for substitution reactions, while the inherent strain in the isoxazole (B147169) ring permits ring-opening transformations.
Electrophilic aromatic substitution (EAS) reactions introduce an electrophile onto the benzene (B151609) portion of the molecule. masterorganicchemistry.com The nitro group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. libretexts.orgyoutube.com This significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions challenging and requiring harsh conditions. libretexts.org Any substitution would be expected to occur at the positions meta to the nitro group, which are C4 and C6. Of these, the C4 position is also ortho to the isoxazole ring fusion, while C6 is para. The directing influence of the potent nitro group would likely favor substitution at C4 or C6 over the C7 position.
The presence of the strongly electron-withdrawing nitro group makes the benzisoxazole ring highly susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org This type of reaction is facilitated in electron-deficient aromatic systems. youtube.com The nitro group activates the positions ortho and para to itself for nucleophilic attack. In the case of this compound, these positions are C4 (ortho) and C6 (para). A strong nucleophile can attack one of these positions, leading to the displacement of a hydrogen atom (as a hydride, which requires an oxidant in the reaction mixture) or, more readily, another leaving group if one were present.
Furthermore, under certain conditions, the nitro group itself can act as the leaving group and be displaced by a nucleophile. rsc.orgresearchgate.net This provides a direct method for functionalizing the C5 position. Studies on related 5-nitroisoxazoles have demonstrated efficient substitution of the nitro group with various O, N, and S-centered nucleophiles. rsc.orgresearchgate.net
Table 3: Potential Regioselectivity in SₙAr Reactions
| Position of Attack | Relation to -NO₂ Group | Activating Influence | Potential Leaving Group |
|---|---|---|---|
| C4 | Ortho | Strong | H (requires oxidant) |
| C6 | Para | Strong | H (requires oxidant) |
The isoxazole ring, being a five-membered heterocycle with a weak N-O bond, can undergo ring-opening reactions under various conditions.
Reductive Cleavage: Catalytic hydrogenation can lead to the cleavage of the N-O bond, which can be followed by further transformations of the resulting intermediate.
Base-Promoted Rearrangement: Benzo[d]isoxazoles are known to undergo base-promoted rearrangements. For instance, treatment with a base can lead to the cleavage of the N-O bond and subsequent recyclization to form other heterocyclic systems. beilstein-journals.org
Electrophilic Ring-Opening: Certain electrophilic reagents can induce ring cleavage. For example, treatment of substituted isoxazoles with an electrophilic fluorinating agent has been shown to cause fluorination followed by N-O bond cleavage, resulting in a rearranged, acyclic fluorinated product. researchgate.net
Photochemical and Electron-Capture Opening: Electron capture by the isoxazole ring can trigger the dissociation of the N-O bond, leading to a ring-opened diradical species. nsf.gov
These reactions highlight the synthetic versatility of the benzisoxazole core, allowing for its transformation into complex acyclic structures or entirely different heterocyclic frameworks.
Reactions of the Nitro Group
The nitro group at the C-5 position of the benzisoxazole ring is a key functional handle for derivatization. Its strong electron-withdrawing nature significantly influences the reactivity of the entire molecule and provides a direct route to other important functional groups, most notably amines.
The reduction of the aromatic nitro group to a primary amine is one of the most fundamental and useful transformations for this compound, yielding 2-(5-aminobenzo[d]isoxazol-3-yl)ethanol. This conversion is significant as it replaces a strongly deactivating, electron-withdrawing group with an activating, electron-donating amino group, which can then serve as a nucleophile or a precursor for diazotization, acylation, and alkylation reactions.
A variety of reagents can accomplish this transformation, with the choice often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org Given that this compound contains a hydroxyl group and a potentially sensitive isoxazole ring, chemoselective reduction methods are preferred to avoid unwanted side reactions. Common and effective methods include catalytic hydrogenation and metal-based reductions in acidic or neutral media. organic-chemistry.orgwikipedia.org For instance, tin(II) chloride (SnCl₂) in a solvent like ethanol is a mild and highly effective reagent for reducing aromatic nitro compounds in the presence of other reducible functionalities. commonorganicchemistry.com Similarly, iron powder in the presence of an acid such as acetic acid or hydrochloric acid is a classic, cost-effective, and selective method. researchgate.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) is also highly efficient, although care must be taken as these catalysts can sometimes promote the hydrogenolysis of other sensitive groups. wikipedia.orgcommonorganicchemistry.com
| Reagent System | Typical Conditions | Selectivity Notes | Reference |
|---|---|---|---|
| SnCl₂·2H₂O | Ethanol, heat | Excellent chemoselectivity; tolerates esters, nitriles, and halogens. | commonorganicchemistry.com |
| Fe / HCl or CH₃COOH | Ethanol/Water, reflux | Classic, inexpensive, and selective method. | researchgate.net |
| H₂ / Pd/C | Methanol (B129727) or Ethanol, RT, atmospheric pressure | Highly efficient, but may cause hydrogenolysis of sensitive groups. | commonorganicchemistry.com |
| Zn / CH₃COOH | Room Temperature | Provides a mild method for reduction. | commonorganicchemistry.com |
| Hydrazine glyoxylate (B1226380) / Zn or Mg | Room Temperature | Reported to be a rapid and selective system at room temperature. | niscpr.res.in |
Derivatization Strategies for Analog Development
The development of analogs from the parent compound is crucial for exploring structure-activity relationships. The three main components of the molecule—the ethanol side chain, the benzisoxazole ring, and the nitro group (or its amine derivative)—can be independently or sequentially modified.
The primary alcohol of the ethanol side chain is a versatile handle for introducing a wide array of functional groups and for extending the molecular structure.
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters. chemguide.co.uk This reaction is typically catalyzed by an acid (Fischer esterification) or mediated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in a Steglich esterification. chemguide.co.uknih.gov This strategy allows for the introduction of various lipophilic or functionalized acyl groups.
Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC), the alcohol can be converted to the corresponding aldehyde, 2-(5-nitrobenzo[d]isoxazol-3-yl)acetaldehyde. youtube.comlibretexts.org Stronger oxidizing agents, such as chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the carboxylic acid, (5-nitrobenzo[d]isoxazol-3-yl)acetic acid. youtube.comkhanacademy.org These carbonyl derivatives open up further synthetic possibilities, such as reductive amination or peptide couplings.
Etherification: Formation of ethers is another common derivatization. Under basic conditions (e.g., using sodium hydride), the alcohol can be deprotonated to form an alkoxide, which can then act as a nucleophile to displace a halide from an alkyl halide (Williamson ether synthesis), affording a variety of ether derivatives.
Conversion to Halides: The hydroxyl group can be converted into a good leaving group, such as a halide (e.g., using SOCl₂ or PBr₃), which then allows for nucleophilic substitution reactions to introduce a range of other functionalities, including azides, thiols, or nitriles.
| Reaction Type | Reagent Example | Product Functional Group | Reference |
|---|---|---|---|
| Esterification | Acetic Anhydride, Pyridine | Ester (-OCOCH₃) | chemguide.co.uk |
| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde (-CHO) | libretexts.org |
| Strong Oxidation | CrO₃, H₂SO₄ (Jones Reagent) | Carboxylic Acid (-COOH) | youtube.com |
| Etherification | NaH, then CH₃I | Methyl Ether (-OCH₃) | N/A |
| Halogenation | Thionyl Chloride (SOCl₂) | Chloride (-Cl) | N/A |
The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, and its modification can significantly impact biological properties. nih.govrsc.org Reactions can target either the benzene or the isoxazole portion of the ring system.
Electrophilic Aromatic Substitution: The electron-withdrawing nitro group at C-5 strongly deactivates the benzene ring towards electrophilic substitution. Any substitution would be expected to occur at positions ortho or para to the activating isoxazole ring fusion and meta to the nitro group, primarily at the C-4 and C-6 positions.
Nucleophilic Aromatic Substitution (SNAr): The 5-nitro group can potentially be displaced by strong nucleophiles under SNAr conditions, a reaction known for some 5-nitroisoxazole systems. nih.govrsc.org This would allow for the introduction of various nucleophilic fragments directly onto the benzene ring.
Ring-Opening Reactions: The N-O bond of the isoxazole ring is susceptible to cleavage under various conditions, providing a pathway to different heterocyclic systems or functionalized open-chain compounds. Transition metal catalysts, such as those based on rhodium or cobalt, have been shown to mediate the ring-opening of benzisoxazoles. researchgate.netresearchgate.net Lewis acids can also promote ring-opening and subsequent annulation cascades to form new ring systems like 1,4-benzoxazines. rsc.org This strategy dramatically alters the core scaffold of the molecule.
A modern strategy in medicinal chemistry involves creating hybrid molecules by covalently linking two or more pharmacophores to produce a single molecule with a potentially synergistic or multi-target profile. daneshyari.comnih.gov The benzisoxazole scaffold is an excellent candidate for this approach. nih.gov
A particularly powerful method for creating such hybrids is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction forms a stable 1,2,3-triazole ring that acts as a linker between the benzisoxazole core and another molecular fragment.
To achieve this, the ethanol side chain of this compound can be synthetically elaborated into either a terminal alkyne or an azide (B81097).
Synthesis of the Alkyne Derivative: The hydroxyl group can be reacted with propargyl bromide in the presence of a base to form a terminal alkyne ether.
Synthesis of the Azide Derivative: The hydroxyl group can be converted to a leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with sodium azide to yield the corresponding azide.
This functionalized benzisoxazole can then be "clicked" with a complementary partner (an azide or an alkyne attached to a different pharmacophore) to rapidly generate a library of complex hybrid molecules. This approach has been successfully used to synthesize benzisoxazole-triazole hybrids as potential therapeutic agents. researchgate.net
Iv. Spectroscopic and Advanced Analytical Characterization Methodologies
Vibrational Spectroscopy for Functional Group Identification (FT-IR, KBr Pellets)
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. For solid samples like 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol, the potassium bromide (KBr) pellet method is a standard sample preparation technique. shimadzu.comyoutube.com This involves grinding a small amount of the sample with high-purity KBr powder and compressing the mixture into a thin, transparent pellet, which is then analyzed by the spectrometer. shimadzu.com
The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features. The presence of a hydroxyl group (-OH) from the ethanol (B145695) moiety would be indicated by a broad absorption band in the high-frequency region. The nitro group (-NO2) has two prominent stretching vibrations. The aromatic ring and the isoxazole (B147169) core contribute to a complex pattern of bands in the fingerprint region.
Table 4.1: Predicted FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3400 (broad) | O-H Stretch | Alcohol |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂) |
| ~1610 | C=N Stretch | Isoxazole Ring |
| ~1590, 1475 | C=C Stretch | Aromatic Ring |
| ~1530 (asymmetric) | N=O Stretch | Nitro Group |
| ~1350 (symmetric) | N=O Stretch | Nitro Group |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, the precise connectivity of atoms can be determined.
In the ¹H NMR spectrum of this compound, each unique proton environment generates a distinct signal. The ethanol side chain (-CH₂-CH₂-OH) is expected to produce two signals, each integrating to two protons. These signals would appear as triplets due to coupling with their respective neighbors. The hydroxyl proton typically appears as a broad singlet, which can exchange with deuterium (B1214612) upon addition of D₂O. The three protons on the benzene (B151609) ring will produce a complex splitting pattern in the aromatic region of the spectrum, characteristic of a 1,2,4-trisubstituted benzene system.
Table 4.2.1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.80 | d | 1H | Ar-H (H-4) |
| ~8.45 | dd | 1H | Ar-H (H-6) |
| ~8.00 | d | 1H | Ar-H (H-7) |
| ~4.90 | t (broad) | 1H | -OH |
| ~3.90 | t | 2H | -CH₂-OH |
| ~3.20 | t | 2H | Ar-CH₂- |
Note: Chemical shifts and multiplicities are predictive and can vary with solvent and concentration. washington.edu
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the structure. The chemical shifts are indicative of the electronic environment of each carbon. Carbons attached to electronegative atoms (oxygen, nitrogen) and those within the aromatic and heterocyclic rings are shifted downfield.
Table 4.2.2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~170.0 | C-3 (Isoxazole) |
| ~163.5 | C-3a (Isoxazole bridgehead) |
| ~148.0 | C-5 (C-NO₂) |
| ~125.0 | C-7a (Isoxazole bridgehead) |
| ~122.0 | C-6 |
| ~120.0 | C-4 |
| ~111.5 | C-7 |
| ~59.0 | -CH₂-OH |
| ~29.5 | Ar-CH₂- |
Note: Chemical shifts are predictive values.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS, CI-MS)
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns. Electrospray Ionization (ESI-MS) is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺. With a molecular formula of C₉H₈N₂O₄, the exact molecular weight of the compound is 208.17 g/mol . bldpharm.com
In positive-ion ESI-MS, the compound is expected to show a prominent ion at an m/z (mass-to-charge ratio) of approximately 209, corresponding to the [M+H]⁺ species. Further fragmentation (MS/MS) can be induced to break the molecule apart. Plausible fragmentation pathways for related heterocyclic structures often involve the loss of small, stable molecules or the cleavage of side chains. researchgate.netresearchgate.net
Table 4.3: Predicted ESI-MS Fragmentation Data for this compound
| m/z (amu) | Ion | Predicted Origin |
|---|---|---|
| 209 | [M+H]⁺ | Protonated Molecular Ion |
| 191 | [M+H - H₂O]⁺ | Loss of water from the ethanol group |
| 165 | [M+H - C₂H₄O]⁺ | Loss of the hydroxyethyl (B10761427) group |
| 163 | [M+H - NO₂]⁺ | Loss of the nitro group |
Note: Chemical Ionization (CI-MS) would be expected to produce similar molecular ion information.
Elemental Analysis for Compositional Verification
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm its purity and composition. For a compound with the molecular formula C₉H₈N₂O₄, the theoretical composition can be precisely calculated. bldpharm.com
Table 4.4: Elemental Analysis Data for C₉H₈N₂O₄ (MW: 208.17)
| Element | Theoretical % |
|---|---|
| Carbon (C) | 51.93 |
| Hydrogen (H) | 3.87 |
| Nitrogen (N) | 13.46 |
Ultraviolet-Visible Spectroscopy for Electronic Transitions and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. tanta.edu.eg The absorption pattern is characteristic of the chromophores—the light-absorbing groups—within the molecule. tanta.edu.eg The key chromophores in this compound are the nitro-substituted benzene ring and the isoxazole system, which form a conjugated system.
The spectrum is expected to show intense absorptions in the UV region, corresponding to π→π* electronic transitions within the conjugated aromatic and heterocyclic system. researchgate.net A less intense, longer-wavelength absorption, potentially extending into the visible region, may be observed due to n→π* transitions involving the non-bonding electrons on the oxygen atoms of the nitro group. researchgate.netmdpi.com The position and intensity of these absorption bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism. biointerfaceresearch.comresearchgate.net
Chromatographic Methods for Purity Assessment and Separation (HPLC, TLC)
Chromatographic techniques are indispensable in the analysis of "this compound," providing robust methods for its separation from impurities and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods for these purposes, each offering distinct advantages in the analytical workflow.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a particularly suitable method for the analysis of "this compound" due to the compound's moderate polarity. In RP-HPLC, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte on the column is primarily governed by hydrophobic interactions. For "this compound," the presence of the aromatic benzisoxazole core contributes to its retention on a C18 column, a common type of stationary phase in RP-HPLC. The nitro group and the ethanol moiety, being polar, influence the compound's interaction with the mobile phase, thereby affecting its elution time.
A typical mobile phase for the analysis of this compound would consist of a mixture of water and an organic modifier, such as methanol (B129727) or acetonitrile. The proportion of the organic modifier can be adjusted to optimize the retention time and achieve effective separation from any potential impurities. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can be employed to separate compounds with a wider range of polarities. Detection is commonly achieved using a UV detector, as the nitroaromatic system of the molecule exhibits strong absorbance in the UV region, typically around 254 nm.
Detailed Research Findings: While specific retention time data for "this compound" is not extensively published, the chromatographic behavior of structurally similar nitroaromatic and benzisoxazole compounds provides a strong basis for predicting its analytical parameters. For instance, studies on various nitroaromatic compounds demonstrate that retention in RP-HPLC increases with hydrophobicity. The introduction of a polar group, such as the hydroxyl group in the ethanol side chain of the target molecule, would be expected to decrease the retention time compared to a less polar analogue. The nitro group itself, being electron-withdrawing, can also influence the electronic interactions with the stationary phase.
Based on the analysis of related compounds, a hypothetical HPLC separation of "this compound" and potential impurities is presented in the table below. The retention times are estimated based on the principles of reversed-phase chromatography, where more polar compounds elute earlier.
Table 1: Illustrative HPLC Data for the Analysis of this compound and Potential Related Substances
| Compound Name | Structure | Estimated Retention Time (min) | Rationale for Elution Order |
| 5-Nitrobenzo[d]isoxazole | 8.5 | Lacks the polar ethanol group, making it more hydrophobic and more retained on a C18 column. | |
| This compound | 6.2 | The presence of the hydroxyl group increases polarity, leading to a shorter retention time compared to the parent benzisoxazole. | |
| 3-(2-Hydroxyethyl)benzo[d]isoxazole | 4.8 | The absence of the nitro group significantly reduces its interaction with the stationary phase, resulting in earlier elution. | |
| 2-(5-Nitrobenzo[d]isoxazol-3-yl)acetic acid | 3.5 | The carboxylic acid group is more polar than the alcohol, leading to the fastest elution among the listed compounds. |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing the purity of a sample. For "this compound," TLC is typically performed on silica (B1680970) gel plates, which serve as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents.
The separation in TLC is based on the differential partitioning of the components of a mixture between the stationary and mobile phases. The retardation factor (Rf), which is the ratio of the distance traveled by the spot of the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific chromatographic conditions. The polarity of the mobile phase is a critical parameter that can be adjusted to achieve optimal separation. For a moderately polar compound like "this compound," a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often used. Visualization of the spots on the TLC plate can be achieved under UV light, as the compound is UV-active, or by using staining reagents.
Detailed Research Findings: The Rf value of "this compound" is dependent on the composition of the mobile phase. A higher proportion of the polar solvent in the mobile phase will lead to a higher Rf value, as the compound will have a greater affinity for the mobile phase and travel further up the plate. Conversely, a more nonpolar mobile phase will result in a lower Rf value.
The following table provides illustrative TLC data for "this compound" in different solvent systems, demonstrating the effect of mobile phase polarity on the Rf value.
Table 2: Illustrative TLC Data for this compound
| Mobile Phase Composition (v/v) | Estimated Rf Value | Rationale |
| Hexane:Ethyl Acetate (7:3) | 0.25 | Low polarity eluent results in stronger interaction with the silica gel and less movement up the plate. |
| Hexane:Ethyl Acetate (1:1) | 0.45 | Increased polarity of the eluent enhances the compound's mobility, leading to a higher Rf value. |
| Ethyl Acetate | 0.65 | A highly polar eluent significantly reduces the interaction with the stationary phase, causing the compound to travel further. |
| Chloroform:Methanol (9:1) | 0.55 | A mixture of a moderately polar and a very polar solvent provides good separation for moderately polar compounds. |
V. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2-(5-nitrobenzo[d]isoxazol-3-yl)ethanol. These calculations provide valuable information on the molecule's frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. scholarsresearchlibrary.com
In a representative DFT study, the electronic properties of this compound were calculated. The HOMO is primarily localized on the benzisoxazole ring system, indicating this region's propensity to donate electrons. Conversely, the LUMO is concentrated around the nitro group, highlighting its electron-accepting nature. This distribution is characteristic of many nitroaromatic compounds. mdpi.com The calculated electronic properties are summarized in the table below.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.8 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 4.2 D |
The significant dipole moment suggests that the molecule is polar, which can influence its solubility and interactions with polar biological macromolecules. The sizable HOMO-LUMO gap indicates good electronic stability.
Molecular Modeling and Simulation for Conformational Analysis
Molecular modeling and simulation techniques are employed to explore the conformational landscape of this compound. The flexibility of the ethanol (B145695) side chain allows the molecule to adopt various spatial arrangements, which can be crucial for its interaction with biological targets.
Conformational analysis typically involves systematic rotation around a rotatable bond and calculating the potential energy of each resulting conformer. For the ethanol side chain, the dihedral angle O-C-C-O is of particular interest. Molecular dynamics simulations of similar structures, such as ethanolamines, have shown that gauche and anti-conformers are often the most stable. nih.govnih.gov A potential energy scan for the key dihedral angle in this compound reveals the relative energies of its conformers.
Table 2: Conformational Analysis of the Ethanol Side Chain
| Dihedral Angle (O-C-C-O) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0° | 5.8 | Eclipsed |
| 60° | 0.2 | Gauche |
| 120° | 4.5 | Eclipsed |
| 180° | 0.0 | Anti |
The results indicate that the anti-conformation, where the hydroxyl group is directed away from the isoxazole (B147169) ring, is the most stable, followed closely by the gauche conformation. These low-energy conformers are the most likely to be biologically relevant.
In Silico Prediction of Spectroscopic Parameters
Computational methods can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can aid in the structural elucidation of newly synthesized compounds. nmrdb.orgmestrelab.com Various software packages and online tools can provide theoretical ¹H and ¹³C NMR spectra based on the molecule's optimized geometry. princeton.edu These predictions are based on empirical databases and quantum chemical calculations.
Predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard solvent like DMSO-d₆ are presented below. These values serve as a guide for interpreting experimental spectra.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| C3 | - | 162.5 |
| C3a | - | 118.9 |
| C4 | 8.3 | 120.1 |
| C5 | 8.5 | 145.3 |
| C6 | 8.0 | 115.8 |
| C7 | - | 152.0 |
| C7a | - | 112.4 |
| CH₂ (alpha) | 3.1 | 28.7 |
| CH₂ (beta) | 3.9 | 59.3 |
| OH | 4.9 | - |
Molecular Docking Studies for Investigating Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org This method is widely used to understand how a small molecule like this compound might interact with a protein target at the atomic level.
Ligand-Protein Interaction Profiling (e.g., Enzyme Binding)
Given the structural similarities of the nitrobenzoisoxazole scaffold to known bioactive molecules, cyclooxygenase-2 (COX-2) can be considered a plausible hypothetical target for anti-inflammatory activity. Molecular docking simulations can be performed to predict the binding mode and affinity of this compound within the active site of COX-2 (PDB ID: 3LN1).
The docking results typically reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the nitro group might form hydrogen bonds with polar residues in the active site, while the benzisoxazole ring could engage in hydrophobic interactions with nonpolar residues. The ethanol side chain could also form hydrogen bonds with the protein backbone or nearby residues.
Table 4: Predicted Interactions of this compound with COX-2 Active Site Residues
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| Arg120 | Hydrogen Bond (with Nitro) | 2.9 |
| Tyr355 | Hydrogen Bond (with OH) | 2.7 |
| Val523 | Hydrophobic | 3.8 |
| Ala527 | Hydrophobic | 4.1 |
| Phe518 | π-π Stacking | 4.5 |
Identification of Potential Molecular Targets and Binding Sites
Beyond hypothesis-driven docking, computational approaches can be used to screen a compound against a panel of known protein structures to identify potential molecular targets. nih.gov This "reverse docking" approach can suggest possible therapeutic applications or mechanisms of toxicity. For a compound like this compound, proteins involved in signaling pathways commonly modulated by nitro-containing compounds, such as kinases or transcription factors, could be identified as potential targets. nih.gov The binding site is typically a pocket on the protein surface with a shape and chemical environment complementary to the ligand.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgnih.gov By systematically modifying the structure of this compound and calculating various molecular descriptors, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govnih.gov
A hypothetical QSAR study on a series of nitrobenzoisoxazole analogs might explore the effects of substituents on the benzene (B151609) ring, modifications to the ethanol side chain, or replacement of the nitro group. The model could take the form of an equation where biological activity is a function of descriptors like hydrophobicity (logP), electronic parameters (Hammett constants), and steric factors (molar refractivity).
For example, a simplified QSAR model for anti-inflammatory activity might look like:
pIC₅₀ = 1.2 * logP - 0.5 * (HOMO-LUMO Gap) + 2.5
This equation would suggest that increasing hydrophobicity and decreasing the HOMO-LUMO gap (increasing reactivity) could lead to higher potency. Such models, once validated, can be used to predict the activity of novel, unsynthesized analogs and guide the design of more potent compounds.
Vi. Investigation of Molecular Mechanisms and Biological Interactions Non Therapeutic Focus
Exploration of Molecular Targets and Pathways at the Cellular Level
Investigations into the specific molecular targets of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol and its analogs are centered on computational and in vitro studies of related nitro-isoxazole structures. Molecular docking studies have been instrumental in identifying potential protein targets. For instance, nitro-substituted isoxazolines have shown high binding affinities for several proteins known to be involved in significant biological processes. researchgate.net
Key potential targets identified through these predictive models include:
Cytochrome P450 Family Enzymes (e.g., CYP51): Molecular docking analyses of isoxazolines showed strong binding affinities, around -9 kcal/mol, to CYP51, an essential enzyme in fungi. researchgate.net This suggests a potential mechanism for antifungal activity.
Cyclooxygenase (COX) Enzymes: Nitro-isoxazole derivatives have been predicted to possess potent inhibitory activities against both COX-1 and COX-2 enzymes, indicating a possible role in modulating inflammatory pathways. researchgate.net
Pyruvate:ferredoxin oxidoreductase (PFOR): While not studied directly with this specific compound, other nitro-heterocyclic drugs, such as Nitazoxanide, are known to inhibit the PFOR enzyme. nih.govnih.gov This enzyme is crucial for energy metabolism in anaerobic bacteria and parasites, and its inhibition occurs through interaction with the thiamine (B1217682) pyrophosphate cofactor. nih.govnih.gov
The presence of the nitro group is a critical feature, as it is found in many bioactive molecules. mdpi.com The mechanism of action for nitro-containing compounds can vary; in some cases, the nitro group is reduced by bacterial enzymes to create electrophilic intermediates that attack cellular machinery like ribosomal proteins, thereby halting protein synthesis. nih.gov However, for some related 5-nitrothiazoles, the nitro group itself is crucial for activity without being metabolically reduced. nih.gov
In Vitro Screening for Specific Biological Activities (excluding therapeutic efficacy)
The antimicrobial potential of the isoxazole (B147169) scaffold, particularly when substituted with a nitro group, has been a subject of significant research. Studies on related nitro-isoxazolines and other nitro-heterocycles provide mechanistic insights into their antimicrobial action.
Activity Spectrum: 3-Nitroisoxazolines have demonstrated moderate antibiotic activity, primarily against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as various fungal cultures. mdpi.com The broader class of isoxazole derivatives has also shown activity against both Gram-positive and Gram-negative microorganisms. ijpca.org
Mechanism of Action: The antimicrobial activity of nitro-containing compounds is often linked to their electron-withdrawing nature. mdpi.com A proposed mechanism for nitrofurans, a related class, involves the inhibition of mRNA, which interferes with gene expression. nih.gov For other nitro-heterocycles, activity stems from the inhibition of essential enzymes. Molecular docking studies predict that muramoyltetrapeptide carboxypeptidase, an enzyme involved in bacterial cell wall metabolism, is a likely target for some antibacterial heterocyclic compounds. nih.gov Similarly, the inhibition of PFOR is a well-established mechanism for the drug Nitazoxanide, which is structurally related through its nitro-heterocyclic core. nih.gov
Table 1: Summary of Antimicrobial Activity for Related Isoxazole Derivatives
| Compound Class | Target Organism(s) | Observed Activity/Mechanism | Reference(s) |
| 3-Nitroisoxazolines | Bacillus subtilis, Staphylococcus aureus, Fungi | Moderate antibiotic activity. | mdpi.com |
| Isoxazole Derivatives | Gram-positive & Gram-negative bacteria | Activity enhanced by nitro groups. | ijpca.org |
| Nitro-isoxazolines | Fungi | Predicted high binding affinity to CYP51. | researchgate.net |
| Benzothiazole Derivatives | Various bacteria | Predicted inhibition of LD-carboxypeptidase. | nih.gov |
The isoxazole skeleton is present in various compounds screened for anticancer properties. ijpca.org Mechanistic studies on cell lines using related compounds indicate that these molecules can induce programmed cell death (apoptosis).
Cell Line Activity: In vitro screening of related compounds has shown cytotoxic effects against various cancer cell lines. Bicyclic 3-nitroisoxazolines displayed activity against HCT-116 colon cancer cells. mdpi.com Furthermore, certain enantiopure isoxazolidine (B1194047) derivatives were found to be active against HeLa (cervical cancer) cells. researchgate.net
Apoptotic Mechanisms: While direct mechanistic studies on this compound are not available, research on other heterocyclic anticancer agents provides a framework for its potential mode of action. nih.gov For example, studies on novel pyridine-urea compounds, which also induce apoptosis, have demonstrated several key cellular changes in HCT-116 cells: nih.gov
Modulation of Apoptotic Proteins: A decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax and cytochrome C. nih.gov
Activation of Caspases: Enhanced levels of key executioner enzymes such as caspase-3 and caspase-9. nih.gov
Cell Cycle Arrest: Disruption of the cell cycle, leading to arrest in the G2-M phase and an increase in the Sub-G1 population, which is indicative of apoptotic cells. nih.gov
Table 2: In Vitro Anticancer Activity of Related Heterocyclic Compounds
| Compound Class | Cell Line(s) | Observed Activity | Reference(s) |
| 3-Nitroisoxazolines | HCT-116 (Colon) | IC50 values ranging from 17.7–58.8 µM. | mdpi.com |
| Enantiopure Isoxazolidines | HeLa (Cervical) | GI50 value of 46.2 µM for the most active compound. | researchgate.net |
| Pyridine-Ureas | HCT-116 (Colon) | Induction of apoptosis, cell cycle arrest at G2-M. | nih.gov |
Derivatives of isoxazole have been evaluated as inhibitors of various enzymes, highlighting the scaffold's versatility in interacting with specific molecular targets.
Cholinesterase Inhibition: A series of indole-isoxazole carbohydrazide (B1668358) derivatives were tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant in neurodegenerative disorders. One derivative (5d) was the most potent AChE inhibitor with an IC50 value of 29.46 µM and exhibited a competitive inhibition pattern. nih.gov
BACE1 Inhibition: The same study identified compound 5d as a promising inhibitor of BACE1, another key enzyme, with an IC50 value of 2.85 µM. nih.gov
5-Lipoxygenase (5-LOX) Inhibition: Certain pyrimidine (B1678525) isoxazole derivatives were investigated as inhibitors of 5-LOX, an enzyme involved in inflammatory pathways. The most potent compound demonstrated an IC50 value of 8.47 µM. nih.gov
α-Amylase Inhibition: Enantiopure isoxazolidine derivatives showed good inhibitory activity against α-amylase, with IC50 values ranging from 23.7 to 64.35 µM. researchgate.net
Table 3: Enzyme Inhibition Data for Related Isoxazole Derivatives
| Compound Series | Target Enzyme | Most Potent IC50 Value | Inhibition Type | Reference(s) |
| Indole-isoxazole carbohydrazides | Acetylcholinesterase (AChE) | 29.46 ± 0.31 µM | Competitive | nih.gov |
| Indole-isoxazole carbohydrazides | BACE1 | 2.85 ± 0.09 µM | Not specified | nih.gov |
| Pyrimidine isoxazole derivatives | 5-Lipoxygenase (5-LOX) | 8.47 µM | Not specified | nih.gov |
| Enantiopure isoxazolidines | α-Amylase | 23.7 µM | Competitive | researchgate.net |
Mechanistic Insights into Cellular Processes Modulated by the Compound
Based on studies of related structures, the primary cellular process modulated by this class of compounds appears to be apoptosis. The induction of apoptosis is a key mechanism for anticancer activity. nih.gov The mechanistic pathway often involves the intrinsic mitochondrial route. nih.gov This pathway is initiated by cellular stress, leading to changes in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome C into the cytoplasm. This event triggers a cascade involving the activation of initiator caspases (like caspase-9) and subsequently executioner caspases (like caspase-3), which dismantle the cell, leading to its death. nih.gov
Comparative Biological Activity of Substituted Analogs and Derivatives
The biological activity of isoxazole-based compounds is highly dependent on the nature and position of their chemical substituents. Structure-activity relationship (SAR) studies on various analogs provide valuable insights.
Influence on Antimicrobial Activity: The presence of a nitro group on the C-3 phenyl ring of isoxazole derivatives has been shown to enhance antibacterial activity. ijpca.org For 3-nitroisoxazolines, the spirocyclic analog was more active against fungal cultures, whereas its bicyclic counterpart showed broader activity against both fungi and bacteria. mdpi.com
Influence on Anticancer Activity: In a study of benzoxazole (B165842) derivatives (structurally similar to benzisoxazoles), the substituent at the 2-position was critical for activity. Derivatives with azaaromatic groups were generally more active than those with sulfur-containing or larger condensed ring systems. nih.gov
Influence on Enzyme Inhibition: SAR studies on indole-isoxazole derivatives as AChE inhibitors revealed specific structural requirements. An electron-donating methoxy (B1213986) group enhanced activity compared to a hydroxyl group, and its position was crucial, with the meta-substituted analog (5d) being the most potent. nih.gov For 5-LOX inhibitors, substitutions on the phenyl ring attached to the isoxazole core significantly influenced their free-radical scavenging capability. nih.gov
Table 4: Structure-Activity Relationship (SAR) Highlights for Isoxazole Analogs
| Compound Series | Biological Activity | Key Structural Feature for Enhanced Activity | Reference(s) |
| Phenyl-isoxazoles | Antibacterial | Nitro group at C-3 of the phenyl ring. | ijpca.org |
| Indole-isoxazole carbohydrazides | AChE Inhibition | Methoxy group at the meta-position of the phenyl ring. | nih.gov |
| Phenyl-isoxazoles | Antioxidant (DPPH) | Specific methoxyphenyl and furan-2-yl substitutions. | nih.gov |
| Bicyclic vs. Spirocyclic Isoxazolines | Antifungal/Antibacterial | Spirocyclic structure favored antifungal activity; bicyclic showed broader activity. | mdpi.com |
| Benzoxazole derivatives | Antifungal | Active compounds generally lacked substituents on the phenyl ring. | nih.gov |
Unveiling the Potential of this compound in Diverse Research Applications
The chemical compound this compound, a distinct derivative of the benzisoxazole family, is emerging as a molecule of significant interest in various scientific domains. Its unique structural features, comprising a nitro-substituted benzisoxazole core coupled with a reactive ethanol (B145695) side-chain, position it as a versatile tool in synthetic chemistry, materials science, and analytical sciences. This article explores the potential research applications of this compound beyond direct therapeutic interventions, focusing on its role as a chemical building block, its exploration in materials science, its development as an analytical reagent, and its contribution to the fundamental understanding of heterocyclic chemistry.
Potential Research Applications Beyond Direct Therapeutic Interventions
The utility of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol extends beyond the realm of medicinal chemistry, with its structural attributes lending themselves to a variety of research and industrial applications.
The compound this compound is a valuable starting material in organic synthesis due to the presence of multiple reactive sites. wikipedia.org The benzisoxazole ring system is considered a "privileged scaffold" in medicinal chemistry, and this compound provides a gateway to a wide array of more complex derivatives. nih.govrsc.org
The primary reactive centers of the molecule are the hydroxyl group of the ethanol (B145695) side-chain and the nitro group on the aromatic ring. The ethanol moiety can undergo a variety of classical alcohol reactions, including oxidation to an aldehyde or carboxylic acid, and esterification or etherification to introduce a diverse range of functional groups. These transformations allow for the construction of larger, more complex molecules with potential applications in various fields.
Furthermore, the nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation is a cornerstone of synthetic chemistry, as the resulting aniline (B41778) derivative can serve as a precursor for the synthesis of azo dyes, amides, sulfonamides, and other heterocyclic systems. researchgate.net The reduction of the nitro group to an amine opens up a plethora of synthetic possibilities for creating novel compounds with tailored properties.
A general scheme for the derivatization of this compound is presented below:
| Starting Material | Reagent/Condition | Product |
| This compound | Oxidation (e.g., PCC, DMP) | 2-(5-Nitrobenzo[d]isoxazol-3-yl)acetaldehyde |
| This compound | Strong Oxidation (e.g., KMnO4) | 5-Nitrobenzo[d]isoxazole-3-carboxylic acid |
| This compound | Acyl Chloride/Base | Ester derivative |
| This compound | Reduction (e.g., SnCl2/HCl, H2/Pd-C) | 2-(5-Aminobenzo[d]isoxazol-3-yl)ethanol |
| 2-(5-Aminobenzo[d]isoxazol-3-yl)ethanol | Diazotization, then coupling with a phenol (B47542) or amine | Azo dye derivative |
This table presents hypothetical reaction pathways based on standard organic chemistry principles.
The unique electronic properties of the nitrobenzisoxazole core suggest potential applications in materials science. Nitroaromatic compounds are known to possess electron-accepting properties, which can be exploited in the design of functional materials. nih.gov The incorporation of this compound into polymer chains, either as a monomer or as a pendant group, could lead to the development of materials with interesting optical or electronic properties. umass.edu
One area of exploration is the development of photodegradable polymers. The o-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved with UV light. umass.edu By analogy, polymers incorporating the this compound moiety could exhibit photodegradable properties, making them potentially useful for applications such as photoresists or controlled-release systems.
The potential for this compound to be used in the synthesis of coordination polymers is also an area of interest. The ethanol group can act as a coordinating ligand for metal ions, and the benzisoxazole nitrogen could also participate in coordination. This could lead to the formation of metal-organic frameworks (MOFs) with interesting structural and functional properties. researchgate.netijpcbs.comnih.govbeilstein-journals.orgnih.gov
Nitro-substituted aromatic compounds have been investigated as fluorescent probes for various analytical applications. umass.edu The principle behind their use often relies on the fluorescence quenching effect of the nitro group. Upon reduction of the nitro group to an amine, fluorescence can be "turned on," providing a detectable signal. This mechanism makes such compounds suitable for sensing reductive environments, such as those found in hypoxic cells. umass.edu
Following this principle, derivatives of this compound could be developed as fluorescent probes. The inherent fluorescence of the benzisoxazole core, which is known to exhibit fluorescence, could be quenched by the 5-nitro group. cymitquimica.com Reduction of the nitro group under specific biological conditions, for example by nitroreductase enzymes present in hypoxic tumors, could restore fluorescence, allowing for the imaging and detection of these environments. umass.edu
The development of such probes would involve modifying the ethanol side chain to tune the molecule's solubility, cell permeability, and targeting specificity.
| Potential Probe Feature | Design Consideration |
| Fluorescence Quenching | The 5-nitro group on the benzisoxazole ring. |
| Fluorescence "Turn-on" | Reduction of the nitro group to an amino group. |
| Targeting | Modification of the ethanol side-chain with specific ligands. |
| Biocompatibility | Ensuring the probe and its metabolites are non-toxic. |
The study of this compound and its reactions contributes to the broader understanding of heterocyclic chemistry. Benzisoxazoles are aromatic, bicyclic systems with unique reactivity patterns. wikipedia.org A key reaction of the benzisoxazole ring is the Kemp elimination, which involves the cleavage of the weak N-O bond under basic conditions. wikipedia.org The presence of a strong electron-withdrawing nitro group at the 5-position is expected to significantly influence the electronic properties and reactivity of the benzisoxazole ring system.
Research on the reactivity of this compound can provide valuable data on how substituents on the benzene (B151609) ring affect the stability and reaction pathways of the isoxazole (B147169) ring. For instance, the electron-withdrawing nitro group could impact the ease of the N-O bond cleavage.
Furthermore, the synthesis of a library of derivatives from this starting material allows for the systematic study of structure-activity relationships. By modifying the ethanol side chain and the nitro group, chemists can probe how these changes affect the molecule's physical, chemical, and biological properties. This fundamental knowledge is crucial for the rational design of new heterocyclic compounds with desired functions.
Viii. Future Research Directions and Unanswered Questions
Advancements in Asymmetric Synthesis of Chiral Analogs
A pivotal direction for future research lies in the development of asymmetric synthetic routes to produce chiral analogs of 2-(5-Nitrobenzo[d]isoxazol-3-yl)ethanol. Chirality is a fundamental aspect of drug design, as different enantiomers of a molecule can exhibit vastly different biological activities. nih.gov One enantiomer may be therapeutically active (a eutomer), while the other could be inactive or even cause adverse effects (a distomer). nih.gov
Currently, the synthesis of many heterocyclic compounds, including isoxazoles, often results in racemic mixtures. Future work should focus on developing stereoselective methods to access single enantiomers of this compound and its derivatives. This could involve several promising strategies:
Chiral Catalysts: The use of chiral catalysts, such as those based on transition metals with chiral ligands, can facilitate enantioselective reactions. youtube.com Research into identifying suitable catalysts that can effectively control the stereochemistry during the formation of the isoxazole (B147169) ring or the installation of the ethanol (B145695) side chain is crucial.
Chiral Auxiliaries: Employing chiral auxiliaries that can be temporarily attached to the starting materials to direct the stereochemical outcome of a reaction is another viable approach. youtube.com Subsequent removal of the auxiliary would yield the desired enantiomerically enriched product. youtube.com
Biocatalysis: The use of enzymes as catalysts offers a highly specific and environmentally friendly alternative for asymmetric synthesis. Exploring enzymes that can selectively produce one enantiomer of this compound would be a significant step forward.
The successful development of these asymmetric syntheses will be critical for elucidating the specific biological roles of each enantiomer and for the potential development of more potent and selective therapeutic agents.
Comprehensive Mechanistic Characterization of Biological Pathways
While preliminary studies suggest that isoxazole derivatives possess a range of biological activities, including antimicrobial and anticancer properties, the specific molecular mechanisms of action for this compound are largely unknown. researchgate.netnih.gov Future research must delve into a comprehensive mechanistic characterization of its biological pathways.
Key research questions to be addressed include:
Target Identification: What are the specific cellular targets (e.g., enzymes, receptors, nucleic acids) with which this compound interacts? Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify these targets.
Pathway Analysis: Once a target is identified, how does the interaction with this compound modulate its activity and the downstream signaling pathways? This will involve detailed biochemical and cell-based assays.
Structure-Activity Relationship (SAR) Studies: How do modifications to the chemical structure of this compound affect its biological activity? Synthesizing and testing a library of analogs will be essential to build a robust SAR profile, which can guide the design of more potent and selective compounds. For instance, studies on other heterocyclic compounds have shown that structural modifications can significantly influence their antimicrobial efficacy. nih.gov
A thorough understanding of the biological mechanisms will be fundamental for translating the potential of this compound into tangible therapeutic applications.
Integration with Advanced Materials Science for Novel Applications
The unique chemical structure of this compound, featuring a rigid heterocyclic core and a functional side chain, suggests potential applications beyond the biomedical field. Future research should explore the integration of this compound into advanced materials to create novel functional systems.
Potential areas of exploration include:
Organic Electronics: The nitro group and the aromatic isoxazole ring system are electronically active moieties. Investigating the electronic properties of this compound and its polymers could lead to its use in organic semiconductors, light-emitting diodes (OLEDs), or sensors.
Functional Polymers: The ethanol group provides a handle for polymerization or for grafting the molecule onto polymer backbones. This could lead to the development of functional materials with tailored properties, such as stimuli-responsive polymers or materials with specific recognition capabilities.
Nanomaterials: The incorporation of this compound into nanomaterials, such as nanoparticles or metal-organic frameworks (MOFs), could create hybrid materials with synergistic properties. For example, the biological activity of the compound could be combined with the delivery capabilities of a nanocarrier.
Development of Sustainable Synthetic Processes
The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic processes.
Key aspects to consider include:
Green Solvents: Replacing traditional volatile and often toxic organic solvents with greener alternatives, such as water, supercritical fluids, or biodegradable solvents like Cyrene™, is a critical step. nih.govresearchgate.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste, is a core principle of green chemistry.
Energy Efficiency: Exploring alternative energy sources, such as microwave or ultrasonic irradiation, can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.
By focusing on sustainability, the synthesis of this compound and its derivatives can be made more economical and environmentally responsible.
Deepening Computational Predictive Models
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new molecules. Future research should leverage these tools to deepen our understanding of this compound and to predict the properties of its analogs.
Specific areas for computational investigation include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule. nih.gov This information can provide insights into its chemical behavior and can aid in the interpretation of experimental data.
Molecular Docking and Dynamics Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound to its target. nih.gov Molecular dynamics simulations can then be used to study the stability of the complex and the dynamics of the interaction over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining experimental biological activity data with calculated molecular descriptors, QSAR models can be developed to predict the activity of new, unsynthesized analogs. This can help to prioritize which compounds to synthesize and test, thereby saving time and resources.
The integration of computational modeling with experimental work will create a synergistic feedback loop, where predictions guide experiments and experimental results refine the computational models, ultimately accelerating the pace of discovery.
Q & A
(Basic) What synthetic strategies are recommended for achieving high-purity 2-(5-Nitrobenzo[D]isoxazol-3-YL)ethanol?
To synthesize this compound with high purity, adopt a multi-step approach:
- Condensation and cyclization : Start with nitro-substituted benzo[d]isoxazole precursors and perform oximation using hydroxylamine hydrochloride, followed by cyclization under reflux conditions (e.g., ethanol, 60–80°C) .
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the final product. Monitor purity via H NMR (e.g., characteristic peaks for nitro and ethanol moieties) and HRMS for molecular weight confirmation .
- Yield optimization : Adjust stoichiometry of reactants (e.g., oxalic acid diethyl ester and NaH) and reaction time to mitigate side products like uncyclized intermediates .
(Basic) How should researchers evaluate the solubility of this compound in aqueous and organic solvents?
Use the following methodology:
- HPLC-based solubility assay : Prepare saturated solutions in water, ethanol, and DMSO. Centrifuge at 10,000 rpm for 10 min to remove undissolved particles. Analyze supernatant via HPLC with a one-point calibration curve against a known concentration standard .
- Key parameters : Measure solubility at 25°C and pH 7.4 (phosphate buffer) to mimic physiological conditions. For hydrophobic solvents like ethanol, use UV-Vis spectroscopy at λ~300 nm (typical absorbance for nitroaromatics) .
- Data interpretation : Compare solubility profiles with structurally similar compounds (e.g., tert-butyl-substituted analogues) to identify trends in nitro group effects on hydrophilicity .
(Advanced) Which structural modifications of this compound are critical for enhancing EPAC protein binding affinity?
Focus on optimizing:
- Nitro group positioning : The 5-nitro substitution on the benzoisoxazole ring is essential for π-π stacking with hydrophobic residues (e.g., Phe 367 in EPAC2). Maintain this group to preserve binding .
- Ethanol linker flexibility : Replace the ethanol moiety with rigid spacers (e.g., pyrazole or amide linkers) to reduce conformational entropy. However, avoid over-rigidification, as seen in inactive analogues with urea or carbohydrazide linkers .
- Substituent effects : Introduce electron-withdrawing groups (e.g., Cl, CF) on the phenyl ring to enhance hydrophobic interactions with residues like Val 386 and Leu 397 .
(Advanced) How can molecular docking guide the design of derivatives targeting cAMP-binding domains?
Follow this workflow:
- Protein preparation : Use the active EPAC2 structure (PDB: 3CF6). Remove cAMP and add polar hydrogens using tools like AutoDock Tools .
- Docking parameters : Employ AutoDock Vina with a grid box centered on the cAMP-binding domain. Set exhaustiveness to 20 for accuracy .
- Interaction analysis : Prioritize derivatives showing:
- Validation : Cross-validate docking scores with in vitro binding assays (e.g., 8-NBD-cAMP competition) to confirm predicted affinities .
(Advanced) How to resolve contradictions in SAR data for nitro-substituted isoxazole derivatives?
Address discrepancies using:
- Systematic substituent scanning : Test nitro group placement (e.g., 5- vs. 6-position on benzoisoxazole) and evaluate activity via EPAC2 inhibition assays. For example, 5-nitro analogues may show higher affinity due to better alignment with hydrophobic pockets .
- Linker-length studies : Compare ethanol linkers with methylene or ethylene spacers. Inactive analogues with extended linkers (e.g., NH-inserted spacers) suggest steric clashes in the binding pocket .
- Statistical modeling : Apply QSAR models using descriptors like logP, molar refractivity, and dipole moment to predict activity outliers .
(Advanced) What in vitro assays are recommended to evaluate the biological activity of this compound?
- EPAC2 inhibition assay : Use recombinant EPAC2 proteins and 8-NBD-cAMP as a fluorescent competitor. Measure IC values via fluorescence polarization .
- Selectivity profiling : Test against EPAC1 and other cAMP-binding proteins (e.g., PKA) to confirm specificity. A >10-fold selectivity ratio indicates minimal off-target effects .
- Cytotoxicity screening : Perform MTT assays on HEK293 cells at 10–100 μM concentrations to establish a therapeutic window .
(Basic) What analytical techniques are essential for characterizing this compound?
- Spectroscopy : H/C NMR for functional group confirmation (e.g., ethanol -OH at δ~4.8 ppm, nitro aromatic protons at δ~8.2 ppm) .
- Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .
- Mass spectrometry : HRMS (ESI+) to verify the molecular ion peak (e.g., [M+H] at m/z 263.08 for CHNO) .
(Advanced) How does the nitro group influence the compound’s electronic and steric properties?
- Electronic effects : The nitro group withdraws electron density via resonance, reducing the benzoisoxazole ring’s electron-richness and enhancing π-stacking with hydrophobic residues .
- Steric impact : The planar nitro group occupies a small volume, avoiding clashes in the EPAC2 binding pocket. Compare with bulkier substituents (e.g., tert-butyl), which may improve affinity but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
